Ethyl 2-oxo-2H-chromene-4-carboxylate
Description
Historical Development and Chemical Significance of Chromenes
The history of the chromene family is intrinsically linked to the discovery and study of natural products. The parent compound of the 2-oxo-2H-chromene series is coumarin (B35378), which was first isolated in 1820 from the tonka bean (Dipteryx odorata) nih.gov. This discovery marked the beginning of extensive research into a class of compounds known as benzopyrones pharmainfo.in. Chromenes, which feature a benzene (B151609) ring fused to a pyran ring, are now recognized as a fundamental scaffold in a vast number of natural and synthetic molecules researchgate.netrjptonline.org.
Historically, the significance of this class was underscored by the discovery of dicoumarol, a derivative identified as the anticoagulant agent responsible for "sweet clover disease" in cattle, which later led to the development of the widely used medication, Warfarin (B611796) researchgate.net. Another related natural product, khellin, a furochromone extracted from the Ammi visnaga plant, was used in folk medicine and spurred the development of synthetic chromone-based drugs researchgate.net.
The chemical significance of chromenes is vast. They are considered privileged scaffolds in medicinal chemistry, valued for their ability to interact with a wide array of biological targets researchgate.netorientjchem.org. This has led to their investigation for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antiviral, and antibacterial properties pharmainfo.inorientjchem.orgnih.gov. Beyond medicine, chromene derivatives find applications as pigments, agrochemicals, and in the cosmetics industry researchgate.netresearchgate.net.
Structural Context of Ethyl 2-oxo-2H-chromene-4-carboxylate within the Chromene Family
This compound belongs to the coumarin subclass of chromenes. Its fundamental structure is the 2H-chromen-2-one, or coumarin, which consists of a benzene ring fused to a α-pyrone (or 2-pyrone) lactone ring nih.govorientjchem.org. The defining feature of this specific molecule is the presence of an ethyl carboxylate group (-COOCH₂CH₃) attached to the fourth carbon (C4) of the coumarin nucleus.
While derivatives with substituents at the C3 position are more commonly documented, the C4 position is also a key site for chemical modification. The synthesis of the underlying coumarin-4-carboxylic acid can be achieved through methods like the Pechmann condensation, using a phenol (B47542) and citric acid, followed by esterification to yield the ethyl ester researchgate.net.
Specific physicochemical data for this compound is not widely available, reflecting its less common status compared to its C3 isomer. For context, the properties of the well-documented C3 isomer, Ethyl 2-oxo-2H-chromene-3-carboxylate, are provided in the comparative table below.
| Property | This compound | Ethyl 2-oxo-2H-chromene-3-carboxylate |
|---|---|---|
| CAS Number | Not Available | 1846-76-0 |
| Molecular Formula | C₁₂H₁₀O₄ | C₁₂H₁₀O₄ |
| Molecular Weight | 218.21 g/mol | 218.21 g/mol |
| Appearance | Not Available | White to off-white crystalline powder |
| Melting Point | Not Available | 90-95 °C |
Overview of Research Directions Pertaining to Chromene Carboxylate Scaffolds
Research into chromene carboxylates is a dynamic field, primarily driven by the search for new therapeutic agents. The coumarin scaffold is considered a versatile platform, and modifications at its C3 and C4 positions are a central strategy for developing novel bioactive compounds nih.gov.
A significant area of research involves using the carboxylate group as a chemical handle for further synthesis. This functional group is an excellent precursor for creating a library of derivatives, most notably amides and peptide conjugates nih.govresearchgate.netrsc.org. Studies on coumarin-3-carboxylic acid, for instance, have shown that its conversion to various carboxamides can yield compounds with potent and selective anticancer activity against various cell lines nih.govresearchgate.net. The carboxylic acid moiety itself has been identified as being essential for the antibacterial activity of certain derivatives nih.gov.
The biological targets for these compounds are diverse. Research has demonstrated that coumarin derivatives can act as inhibitors of crucial enzymes involved in cancer progression, such as VEGFR2, topoisomerase II, and casein kinase 2 (CK2) nih.govresearchgate.net. Furthermore, the broad-spectrum antibacterial activity of compounds like coumarin-3-carboxylic acid against plant pathogens is an active area of investigation for potential agrochemical applications acs.orgfrontiersin.org. The overarching goal of this research is to leverage the structural and functional versatility of the coumarin carboxylate scaffold to design next-generation molecules for use in medicine and agriculture.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-oxochromene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-2-15-12(14)9-7-11(13)16-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAZNJSRZXVBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)OC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343453 | |
| Record name | Ethyl 2-oxo-2H-chromene-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4825-95-0 | |
| Record name | Ethyl 2-oxo-2H-chromene-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for Ethyl 2 Oxo 2h Chromene 4 Carboxylate and Its Analogues
Established Methods for 2-oxo-2H-Chromene-4-carboxylate Construction
The synthesis of the coumarin-4-carboxylate scaffold is achieved through cyclization reactions that build the pyrone ring onto a phenolic precursor.
Cyclization Reactions Involving Naphthols and Related Precursors
While the direct cyclization of naphthols to specifically form ethyl 2-oxo-2H-chromene-4-carboxylate is not extensively detailed in readily available literature, the general principles of coumarin (B35378) synthesis can be applied. The Kostanecki-Robinson reaction provides a foundational method for producing substituted coumarins. jmchemsci.comresearchgate.net This reaction typically involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride (B1165640), followed by cyclization. wikipedia.org By modifying the starting ketone, this method can theoretically be adapted to produce coumarins with a substituent at the C4 position. jmchemsci.com For instance, reacting an o-hydroxyaryl ketone with an appropriate anhydride under basic conditions facilitates an intramolecular aldol (B89426) condensation to form a hydroxydihydrochromone, which then eliminates a hydroxyl group to yield the final coumarin or chromone (B188151) product. wikipedia.org Substituted 4-methylcoumarins have been successfully synthesized from phenols or naphthols by reacting them with ethyl acetoacetate (B1235776), demonstrating the utility of phenolic precursors in building the coumarin core. researchgate.net
One-Pot Synthetic Approaches for Chromene-4-carboxylates
One-pot syntheses are highly valued for their efficiency in constructing complex molecules like coumarin-4-carboxylates. A prominent strategy for accessing the related 4-hydroxycoumarin (B602359), a tautomer of the corresponding carboxylic acid, involves the condensation of a phenol (B47542) with malonic acid. sciepub.com This reaction is typically performed in the presence of a condensation agent, such as a mixture of anhydrous zinc chloride and phosphorus oxychloride. sciepub.com An alternative approach treats the phenol with isopropylidene malonate (Meldrum's acid) under solvent-free conditions to generate an intermediate, 3-oxo-3-phenoxypropanoic acid, which is then cyclized using Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) to afford the 4-hydroxycoumarin. sciepub.com
Another modern one-pot strategy involves the palladium-catalyzed reaction of phenols with various acrylates. scienceinfo.commdpi.com This oxidative coupling of electron-rich phenols with esters like ethyl acrylate (B77674) can generate 4-substituted coumarins, although competitive side reactions can sometimes reduce product yields. mdpi.com The reaction proceeds through the activation of the triple bond, intramolecular hydroarylation to form a hydroxy-substituted cinnamic acid intermediate, and a final intramolecular esterification to close the lactone ring. mdpi.com
Synthetic Routes to Related Ethyl 2-oxo-2H-chromene-3-carboxylates (as Precedent Methodologies)
The synthesis of the isomeric ethyl 2-oxo-2H-chromene-3-carboxylate is well-established and often serves as a model for coumarin synthesis, with several reliable methods available.
Knoevenagel Condensation Variants Utilizing Salicylaldehyde (B1680747) and Malonic Esters
The Knoevenagel condensation is a cornerstone for the synthesis of coumarin-3-carboxylic acids and their esters. jmchemsci.comnih.gov This reaction involves the condensation of an o-hydroxy aldehyde, such as salicylaldehyde, with a compound containing an active methylene (B1212753) group, typically a malonic ester like diethyl malonate. jmchemsci.commdpi.com The reaction is generally conducted in the presence of a weak base catalyst, such as piperidine (B6355638) or triethylamine (B128534). jmchemsci.commdpi.com A variation of this method uses toluene (B28343) as a solvent with a Dean-Stark apparatus to remove the water and alcohol byproducts, driving the reaction to completion within approximately one hour under reflux. mdpi.com The use of ultrasound irradiation in conjunction with catalysts like nano MgFe₂O₄ has also been reported as a green chemistry approach for this condensation. nih.gov
| Starting Aldehyde | Malonic Ester | Catalyst/Solvent | Yield | Reference |
| Salicylaldehyde | Diethyl Malonate | Piperidine, Acetic Acid / Toluene | Not specified | mdpi.com |
| Salicylaldehyde | Diethyl Malonate | MgFe₂O₄ / Ultrasound (solvent-free) | Good (63-73% range) | nih.gov |
| Substituted Salicylaldehydes | Cyanoacetic Acid | Propylphosphonic anhydride (T3P) | Moderate to Good | nih.gov |
| 2-Hydroxybenzaldehydes | 1,3-Dicarbonyl compounds | Zinc Oxide (ZnO) / Microwave | Moderate to Fair | researchgate.net |
Pechmann Condensation with Phenols and Beta-Keto Esters
The Pechmann condensation is another fundamental and widely used method for synthesizing coumarins, typically starting from a phenol and a β-keto ester under acidic conditions. scienceinfo.comwikipedia.orgnih.govresearchgate.net The mechanism involves an initial acid-catalyzed transesterification between the phenol and the β-keto ester, followed by an intramolecular ring-closing reaction onto the aromatic ring. wikipedia.orgorganic-chemistry.org A final dehydration step yields the coumarin product. wikipedia.org
While this reaction is most commonly used to produce 4-substituted coumarins (e.g., using ethyl acetoacetate to yield 4-methylcoumarins), it can be adapted to produce coumarin-3-carboxylates. researchgate.net To achieve this, a different β-keto ester is required. The theoretical precursor for a 3-carboxycoumarin via the Pechmann route would be a compound like diethyl oxalacetate, which possesses the necessary carbonyl and ester functionalities to cyclize with a phenol and yield the desired substitution pattern. Various strong Brønsted acids (methanesulfonic acid) or Lewis acids (AlCl₃) are employed as catalysts for this condensation. organic-chemistry.orgijsart.comresearchgate.net
| Reaction Name | Precursors | Typical Product | Catalyst | Reference |
| Knoevenagel Condensation | o-Hydroxy Aldehyde + Active Methylene Compound | 3-Substituted Coumarin | Base (e.g., Piperidine) | jmchemsci.comnih.gov |
| Pechmann Condensation | Phenol + β-Keto Ester | 4-Substituted Coumarin | Acid (e.g., H₂SO₄, AlCl₃) | scienceinfo.comwikipedia.orgorganic-chemistry.org |
| Perkin Reaction | Salicylaldehyde + Acetic Anhydride | Coumarin | Weak Base (e.g., Sodium Acetate) | scienceinfo.comgoogle.comsciforum.net |
| Kostanecki-Robinson Reaction | o-Hydroxyaryl Ketone + Aliphatic Anhydride | 3- or 4-Substituted Coumarin | Base | jmchemsci.comresearchgate.netwikipedia.org |
Alternative Cyclization and Esterification Pathways
Beyond the primary condensation reactions, alternative routes exist for synthesizing ethyl 2-oxo-2H-chromene-3-carboxylate. One straightforward pathway is the direct esterification of the pre-formed 2-oxo-2H-chromene-3-carboxylic acid. This can be achieved by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, a standard method for ester formation. mdpi.com
Another alternative involves the modification of a pre-existing chromane (B1220400) ring system. For example, a simple one-pot protocol has been developed for the O-acylation of an enantiomeric mixture of ethyl 2-oxo-4-phenylchromane-3-carboxylate. mdpi.com This reaction, starting from the saturated chromane derivative and using an excess of acetic anhydride in the presence of triethylamine, yields the corresponding (R/S)-ethyl-2-acetoxy-4-phenyl-4H-chromene-3-carboxylate, demonstrating a pathway from a dihydrocoumarin (B191007) to a functionalized chromene structure. mdpi.com Furthermore, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate itself with nucleophiles like hydrazine (B178648) hydrate (B1144303) has been studied, though this leads to ring-opening or derivatization of the ester rather than its synthesis. researchgate.netnih.gov
Regioselective Synthesis and Control in Chromene Carboxylate Formation
Regioselectivity, the control of the position at which a chemical bond is formed, is a critical aspect in the synthesis of substituted chromenes. The precise placement of functional groups on the coumarin core is essential for their desired chemical and biological properties.
In the synthesis of coumarin-4-carboxylates, controlling the regioselectivity often involves the careful choice of starting materials and reaction conditions. For instance, in the Pechmann condensation, a widely used method for coumarin synthesis, the reaction of a phenol with a β-ketoester in the presence of an acid catalyst can lead to different isomers depending on the substitution pattern of the phenol. nih.gov The electronic and steric properties of the substituents on the phenol ring direct the electrophilic attack of the ketoester, thereby controlling the final substitution pattern of the coumarin product.
A study on the O-acylation of a 3,4-disubstituted coumarin derivative, (R/S)-ethyl 2-oxo-4-phenylchromane-3-carboxylate, highlighted the importance of steric factors in directing the regioselectivity. The presence of a bulky substituent at the 4-position and an ester group at the 3-position favored the formation of the O-acylated enol form, (R/S)-ethyl-2-acetoxy-4-phenyl-4H-chromene-3-carboxylate, demonstrating how existing substituents can control the position of new functional groups. mdpi.com
Furthermore, radical cyclization reactions have been employed to achieve regioselective synthesis of complex coumarin derivatives. For example, the synthesis of coumarin-annulated sulfur heterocycles was achieved with high regioselectivity through an aryl radical cyclization of 4-[(2-bromobenzyl)sulfanyl]-2H-chromen-2-ones. researchgate.net This approach demonstrates the potential of radical-based methods in controlling the formation of specific isomers in fused coumarin systems.
The following table summarizes different approaches to achieve regioselectivity in the synthesis of coumarin derivatives:
| Reaction Type | Key Factors for Regiocontrol | Resulting Product Type | Reference |
| Pechmann Condensation | Substituents on the phenol, nature of the acid catalyst | Substituted coumarins | nih.gov |
| O-acylation | Steric hindrance from existing substituents | O-acylated enol forms of coumarins | mdpi.com |
| Radical Cyclization | Position of the radical precursor and intramolecular trapping | Fused heterocyclic coumarins | researchgate.net |
Emerging Synthetic Techniques and Conditions
Recent advancements in synthetic chemistry have led to the development of more efficient, environmentally friendly, and scalable methods for the synthesis of this compound and its analogues. These emerging techniques often offer advantages such as shorter reaction times, higher yields, and the avoidance of harsh reagents.
Microwave-assisted organic synthesis has gained significant attention as a green chemistry tool that can dramatically reduce reaction times and improve yields. In the context of coumarin synthesis, microwave irradiation has been successfully employed, sometimes even in the absence of a catalyst.
For instance, a catalyst-free protocol for the synthesis of 2-amino-2H-chromene-3-carboxylates from salicylaldehydes and β-aminoacrylates has been developed under microwave irradiation. iiste.org This method offers high yields and short reaction times, highlighting the potential of microwave energy to promote reactions without the need for a catalyst. While this example does not directly yield the title compound, it demonstrates the feasibility of catalyst-free, microwave-assisted synthesis of closely related chromene carboxylates.
Another study reported the microwave-assisted synthesis of novel 2H-chromene derivatives. mdpi.com Although this particular work involved multicomponent reactions with catalysts, the significant rate enhancement observed under microwave conditions suggests that similar catalyst-free approaches could be developed for the synthesis of this compound. The general advantages of microwave-assisted synthesis, such as rapid heating and increased reaction rates, make it an attractive alternative to conventional heating methods. nih.gov
Trimethyl phosphite (B83602) has emerged as a versatile reagent in organic synthesis, capable of mediating a variety of chemical transformations. A notable application is in the synthesis of coumarin-4-carboxylates from phenols and acetylenic esters like dimethyl acetylenedicarboxylate (B1228247) (DMAD).
A study demonstrated a simple and efficient one-pot synthesis of methyl 5-hydroxy-2-oxo-2H-chromene-4-carboxylate by reacting resorcinol (B1680541) with DMAD in the presence of trimethyl phosphite. tsijournals.com The proposed mechanism involves the initial addition of trimethyl phosphite to the acetylenic ester, followed by protonation by the phenol. The resulting vinylphosphonium salt then undergoes a Michael addition with the phenoxide, leading to a cyclization and elimination of trimethylphosphine (B1194731) oxide to afford the coumarin product.
This method has been successfully applied to a range of phenols, providing a convenient route to various functionalized coumarin-4-carboxylates. The reaction conditions are typically mild, and the products are obtained in good yields. tsijournals.com
The general scheme for this reaction is as follows: Phenol + Acetylenic Ester + Trimethyl Phosphite → Coumarin-4-carboxylate + Trimethylphosphine oxide
This reaction provides a powerful tool for the construction of the coumarin-4-carboxylate scaffold.
For the industrial production of fine chemicals like this compound, the use of heterogeneous catalysts is highly desirable. Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions, which contribute to more sustainable and cost-effective processes.
Several solid acid catalysts have been investigated for the synthesis of coumarins via the Pechmann reaction. Zeolite H-BEA and Amberlyst-15 have been shown to be effective and reusable catalysts for the production of coumarin derivatives from phenols and β-ketoesters. iiste.orgresearchgate.netmdpi.com These catalysts eliminate the need for corrosive and difficult-to-handle liquid acids like sulfuric acid, which are traditionally used in this reaction.
A study on the solvent-free synthesis of coumarin derivatives under microwave irradiation demonstrated the high activity of Amberlyst-15, a sulfonic acid resin, in the Pechmann condensation. mdpi.com The catalyst could be easily recovered and reused, making the process more environmentally benign and suitable for larger-scale production.
Furthermore, sulfonated carbon materials have also been developed as efficient and reusable heterogeneous catalysts for the synthesis of biscoumarins, which are dimers of coumarin derivatives. derpharmachemica.com This indicates the potential of such carbon-based catalysts for other coumarin syntheses as well. The development of robust and recyclable heterogeneous catalysts is a key step towards the sustainable industrial production of this compound and its analogues.
The table below provides examples of heterogeneous catalysts used in coumarin synthesis:
| Catalyst | Reaction Type | Advantages | Reference |
| Zeolite H-BEA | Pechmann Reaction | Reusable, avoids liquid acids | researchgate.net |
| Amberlyst-15 | Pechmann Reaction | High activity, reusable, suitable for microwave conditions | iiste.orgmdpi.com |
| Sulfonated Carbon Material | Biscoumarin Synthesis | Reusable, high catalytic activity | derpharmachemica.com |
Chemical Reactivity and Derivatization Pathways of Ethyl 2 Oxo 2h Chromene 4 Carboxylate
Transformations at the Ester Moiety
The ethyl ester group is a primary site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, amides, and hydrazides.
Hydrolysis to Carboxylic Acid Derivatives
The hydrolysis of the ethyl ester of 2-oxo-2H-chromene-4-carboxylate to its corresponding carboxylic acid, 2-oxo-2H-chromene-4-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for example, by refluxing with sodium hydroxide (B78521) in ethanol (B145695), followed by acidification. researchgate.net The resulting carboxylic acid is itself a key intermediate for further functionalization. researchgate.netnih.govuni.lu The presence of the carboxyl group at the C3-position is crucial as it can act as a directing group, enhancing the reactivity of the coumarin (B35378) system in subsequent reactions.
Table 1: Hydrolysis of Ethyl 2-oxo-2H-chromene-4-carboxylate
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| This compound | 1. NaOH, Ethanol, Reflux 2. HCl (acidification) | 2-oxo-2H-chromene-4-carboxylic acid | researchgate.net |
Aminolysis and Hydrazinolysis Reactions
The ester group of this compound can readily undergo aminolysis and hydrazinolysis to yield the corresponding amides and hydrazides, which are valuable precursors for the synthesis of various heterocyclic compounds.
Aminolysis: The reaction with amines leads to the formation of N-substituted 2-oxo-2H-chromene-4-carboxamides. For instance, refluxing ethyl 2-oxo-2H-chromene-3-carboxylate, a close analog, with 2-(4-methoxyphenyl)ethan-1-amine in ethanol yields N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. mdpi.com Other studies have shown the synthesis of various N,N-dimethyl-2-oxo-4-phenyl-2H-chromene-3-carboxamides from related starting materials. acs.org
Hydrazinolysis: The reaction with hydrazine (B178648) hydrate (B1144303) is a conventional method to prepare the corresponding carbohydrazide. mdpi.comresearchgate.net For example, reacting ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate in refluxing ethanol can produce 2-oxo-2H-chromene-3-carbohydrazide. nih.govsigmaaldrich.comnih.gov However, it is important to note that this reaction can sometimes lead to ring-opening products, such as salicylaldehyde (B1680747) azine and malonohydrazide, depending on the reaction conditions and the specific coumarin substrate. nih.govsigmaaldrich.comresearchgate.net The resulting hydrazides are versatile intermediates that can be further derivatized, for instance, by reaction with anhydrides to form dicarboxylic acid hydrazides or condensed with aldehydes to form Schiff bases. mdpi.comderpharmachemica.com
Table 2: Representative Aminolysis and Hydrazinolysis Reactions of Coumarin Esters
| Starting Material | Reagent | Product Type | Reaction Conditions | Reference |
|---|---|---|---|---|
| Ethyl 2-oxo-2H-chromene-3-carboxylate | 2-(4-Methoxyphenyl)ethan-1-amine | Amide | Ethanol, Reflux, 6 h | mdpi.com |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine hydrate | Hydrazide | Ethanol, Reflux, 2 h | nih.govresearchgate.net |
| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester | Hydrazine hydrate | Hydrazide | Methanol, Room Temperature | mdpi.com |
Formation of Acylated Enols and Related Species
The reactivity of the coumarin scaffold allows for the formation of acylated enol derivatives. The O-acylation of ketone enolates is influenced by factors such as the acylating agent, the metal counter-ion of the enolate, the solvent, and the temperature. nih.gov In the context of coumarins, the direct acetylation of related compounds like 4-hydroxycoumarin (B602359) in the presence of a base like triethylamine (B128534) yields the corresponding enol esters (O-acylated products). nih.gov This regioselectivity for O-acylation over C-acylation is a key feature of these reactions.
Reactions Involving the Chromene Core Structure
The chromene ring system, consisting of a fused benzene (B151609) and pyrone ring, also participates in important chemical transformations, notably oxidation and reduction reactions.
Oxidation Reactions to Quinones and Other Oxidized Products
Coumarin derivatives can be utilized in the synthesis of hybrid molecules containing a quinone moiety. These coumarin-quinone hybrids are of interest due to their potential biological activities. nih.govnih.govresearchgate.net The synthesis typically involves the condensation of a coumarin precursor with a quinone derivative. For example, coumarin-quinone hybrids have been synthesized by reacting a 2,6-di-tert-butyl-1,4-benzoquinone hydrazone intermediate with various substituted salicylaldehydes in the presence of piperidine (B6355638). nih.govresearchgate.net This approach combines the two distinct scaffolds to create a novel molecular architecture. While not a direct oxidation of the this compound core itself, these syntheses demonstrate the formation of oxidized coumarin-based products.
Table 3: Synthesis of Coumarin-Quinone Hybrids
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2,6-di-tert-butyl-1,4-benzoquinone hydrazone intermediate | Substituted salicylaldehyde | Piperidine, Ethanol, Room Temperature | Coumarin-quinone hybrid | nih.gov |
| Anthracene-9,10-dione | Ethyl 3-oxobutanoate | AlCl3, Grindstone method | Anthraquinone-connected coumarin | nih.gov |
Reduction Reactions of Carbonyl Groups and Aromatic Rings
The chromene core of coumarins can undergo extensive reduction, leading to the saturation of the aromatic and pyrone rings. A significant transformation is the hydrogenation of coumarin to octahydrocoumarin. This reaction effectively reduces both the C=C double bonds of the aromatic ring and the lactone carbonyl group.
This hydrogenation is typically carried out using a heterogeneous catalyst, such as Ruthenium on activated carbon (Ru/C). researchgate.net The reaction conditions often involve high pressure and temperature. For instance, complete conversion of coumarin to octahydrocoumarin with high selectivity (90%) has been achieved at 130 °C and 10 MPa hydrogen pressure in methanol, using 5% Ru/C as the catalyst. researchgate.net Facile arene hydrogenation can also be achieved under flow conditions using catalysts like rhodium or ruthenium on carbon. researchgate.net
Table 4: Hydrogenation of Coumarin
| Starting Material | Catalyst | Conditions | Major Product | Selectivity | Reference |
|---|---|---|---|---|---|
| Coumarin | 5% Ru/C | 130 °C, 10 MPa H2, Methanol | Octahydrocoumarin | 90% | researchgate.net |
Electrophilic Aromatic Substitution on the Benzenoid Ring
The coumarin nucleus, consisting of a fused benzene ring and an α-pyrone ring, presents a complex substrate for electrophilic aromatic substitution. The α-pyrone ring acts as an electron-withdrawing group, which generally deactivates the fused benzenoid ring towards electrophilic attack. Consequently, forcing conditions are often required for reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation.
Research into the direct electrophilic substitution on the benzenoid ring of this compound is not extensively documented. However, the synthesis and importance of halogenated coumarins are well-established, as the presence of a halogen can significantly modulate the biological activity of the molecule. nih.gov Halogenated coumarins are often synthesized by employing halo-substituted salicylaldehydes as starting materials in condensation reactions. nih.gov
Methodologies for the regioselective halogenation of the coumarin heterocyclic system have been developed, which can be valuable for creating functionalized intermediates. thieme.de For instance, a method utilizing N-halosuccinimide activated by a copper halide has been shown to be effective for the halogenation of less electron-rich heteroarenes. thieme.de While specific applications of this method to this compound are not detailed, it represents a potential pathway for the synthesis of its halogenated derivatives. The strategic placement of substituents on the benzenoid ring is crucial, as it has been noted that electron-withdrawing groups on the aromatic portion of the coumarin scaffold can enhance bioactivity. nih.gov
Exploration of Novel Chromene-Based Hybrid Molecules
The ester functionality at the C4 position of this compound is a prime site for derivatization to create novel hybrid molecules. These molecules, which combine the coumarin scaffold with other pharmacologically relevant moieties, are a major focus in medicinal chemistry. While direct examples for the 4-carboxylate isomer are limited in the reviewed literature, extensive work on the closely related isomer, ethyl 2-oxo-2H-chromene-3-carboxylate, demonstrates viable synthetic pathways that are applicable to the target compound.
One common strategy involves the reaction of the ethyl ester with amines or hydrazines to form the corresponding amides and hydrazides. For example, ethyl 2-oxo-2H-chromene-3-carboxylate reacts with 2-(4-methoxyphenyl)ethan-1-amine under reflux in ethanol to produce N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide in high yield. mdpi.com This transformation of the ester to an amide introduces a new molecular component, creating a hybrid structure. mdpi.com
Similarly, reaction with hydrazine hydrate can convert the ester into a carbohydrazide. nih.govnih.gov These hydrazides are versatile intermediates, capable of further reaction with aldehydes or ketones to form N'-arylidene-carbohydrazides, another class of hybrid molecules. nih.gov It is important to note that the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate can be complex; under certain conditions, ring-opening of the coumarin can occur, leading to products like salicylaldehyde azine and malonohydrazide instead of the desired hydrazide. nih.govnih.govresearchgate.net
The data below, derived from the 3-carboxylate isomer, illustrates the potential for creating diverse hybrid molecules from this compound.
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl 2-oxo-2H-chromene-3-carboxylate | 2-(4-Methoxyphenyl)ethan-1-amine | N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | 94% | mdpi.com |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine hydrate | N'-Benzylidene-2-oxo-2H-chromene-3-carbohydrazide (after reaction with benzaldehyde) | - | nih.gov |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine hydrate | N'-(4-Methoxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide (after reaction with 4-methoxybenzaldehyde) | 90% | nih.gov |
Stereoselective Reactions and Chiral Product Generation
The generation of chiral coumarin derivatives is of significant interest due to the potential for enhanced and more specific biological activity. nih.gov Asymmetric synthesis aims to produce molecules with a specific three-dimensional arrangement, which can lead to better interactions with biological targets. nih.gov While stereoselective reactions starting directly from this compound are not widely reported, various asymmetric strategies have been successfully applied to the broader coumarin family, indicating potential pathways for generating chiral derivatives.
Many organocatalytic asymmetric reactions focus on the C3-C4 double bond of the coumarin pyrone ring. nih.govbeilstein-journals.org These include Michael additions, which are among the most powerful methods for creating stereogenic centers. For instance, the asymmetric Michael addition of various nucleophiles to coumarins has been achieved with high enantioselectivity using chiral organocatalysts. nih.gov
Another approach involves the enantioselective synthesis of more complex fused ring systems. The synthesis of chiral cyclopropa[c]coumarins was achieved through the reaction of a coumarin-3-carboxylate with a brominated acetate (B1210297) derivative in the presence of a chiral phase-transfer catalyst, yielding products with excellent enantioselectivities. nih.gov While the substrate was a 3-carboxylate, this highlights a pathway for the asymmetric functionalization of the coumarin core. Cascade reactions, where multiple bonds are formed in a single operation, have also been employed to construct unique polycyclic chiral products containing the coumarin motif. acs.org
The table below summarizes selected asymmetric reactions performed on the coumarin scaffold, demonstrating the feasibility of producing chiral molecules within this compound class.
| Coumarin Substrate Type | Reaction Type | Key Reagent/Catalyst | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 4-Hydroxycoumarin | Michael Addition | α,β-Unsaturated enones / Chiral secondary amine catalyst | Chiral warfarin (B611796) analogues | High | nih.gov |
| Coumarin-3-carboxylate | Conjugate Addition/Cyclization | tert-Butyl 2-bromoacetate / Chiral (DHQ)₂PYR catalyst | Cyclopropa[c]coumarins | Up to 96% | nih.gov |
| 3-Cyano-4-styrylcoumarins | Thia-Michael/Aldol (B89426)/Annulation Cascade | 2-Mercaptoacetophenones / Cinchona alkaloid catalyst | Polycyclic coumarin-fused tetrahydrothiophenes | High | acs.org |
These examples underscore the broad potential for applying asymmetric catalysis to coumarin systems to generate a diverse range of chiral products, a strategy that could foreseeably be extended to derivatives of this compound.
Advanced Spectroscopic and Structural Characterization of Ethyl 2 Oxo 2h Chromene 4 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments would be required for an unambiguous assignment of all proton and carbon signals in Ethyl 2-oxo-2H-chromene-4-carboxylate.
One-Dimensional NMR (¹H, ¹³C, DEPT-135)
Detailed ¹H, ¹³C, and DEPT-135 NMR data for this compound are not readily found in the surveyed literature. However, analysis of closely related derivatives, such as ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, demonstrates the type of information that would be obtained. uomphysics.net
For the target molecule, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the chromene ring, a singlet for the proton at the C3 position, and a quartet and triplet for the ethyl ester group protons.
The ¹³C NMR spectrum would reveal signals for each unique carbon atom, including the carbonyl carbons of the lactone and the ester, the aromatic carbons, and the carbons of the ethyl group.
A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment would be crucial for distinguishing between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the carbon signals. For instance, in related coumarin (B35378) structures, DEPT-135 spectra clearly differentiate the methyl (positive signal), methylene (B1212753) (negative signal), and methine (positive signal) carbons. nih.gov
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To establish the precise connectivity of atoms, a suite of 2D NMR experiments is indispensable.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling correlations, for example, between the adjacent protons of the ethyl group and within the aromatic ring system. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of protonated carbons. uomphysics.netnih.gov
HMBC (Heteronuclear Multiple Bond Correlation) is key for identifying the molecular skeleton by showing correlations between protons and carbons over two to three bonds. This would be essential to confirm the placement of the ethyl carboxylate group at the C4 position by observing correlations from the C3 proton to the carbonyl carbon of the ester and other nearby quaternary carbons. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and conformation of derivatives. nih.gov
While full 2D NMR datasets for this compound are not available in the reviewed sources, studies on derivatives like (R/S)-Ethyl 2-acetoxy-4-phenyl-4H-chromene-3-carboxylate have demonstrated the use of COSY, HSQC, HMBC, and NOESY to achieve complete and unambiguous structural assignment. nih.gov
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound, distinct absorption bands would be expected. Based on data from analogous compounds, these would include: uomphysics.netmdpi.com
A strong absorption band for the lactone C=O stretch, typically around 1700-1740 cm⁻¹.
A strong absorption for the ester C=O stretch, also in the region of 1719-1735 cm⁻¹. et-chem.comuomphysics.net
Several bands corresponding to the C=C stretching of the aromatic ring, typically in the 1450-1620 cm⁻¹ range. uomphysics.netmdpi.com
Bands corresponding to C-O stretching vibrations for the ether linkage in the lactone and the ester group. mdpi.com
The table below shows typical IR absorption bands for functional groups found in related coumarin structures.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| C=O (Lactone) | Stretching | 1699 - 1728 | nih.govmdpi.com |
| C=O (Ester) | Stretching | 1719 - 1735 | et-chem.comuomphysics.net |
| C=C (Aromatic) | Stretching | 1445 - 1620 | uomphysics.netmdpi.com |
| C-O (Ether/Ester) | Stretching | 1068 - 1261 | mdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₀O₄), the expected exact mass would be calculated and compared against the experimental value, typically with an error of less than 5 ppm, to confirm the molecular formula.
While HRMS data for the title compound was not found, analysis of a derivative, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, showed an ESI-MS calculated value for [M+H]⁺ of 324.1231, with a found value of 324.1224, confirming its formula. nih.gov Analysis of the fragmentation patterns observed in the mass spectrum would further help to corroborate the proposed structure.
Electronic Spectroscopy for Photophysical Properties
The photophysical properties of coumarin derivatives are of significant interest due to their widespread applications as fluorescent probes and dyes. Electronic spectroscopy is the primary tool for investigating these characteristics.
The study of how a molecule absorbs ultraviolet and visible light provides fundamental information about its electronic transitions. For coumarin systems, the absorption spectra are influenced by the core structure and the nature of its substituents. While specific UV-Vis absorption data for this compound is not extensively detailed in the surveyed literature, the general characteristics can be inferred from related compounds.
Derivatives of the isomeric Ethyl 2-oxo-2H-chromene-3-carboxylate, for instance, have been synthesized and their UV-Vis spectra investigated. ccspublishing.org.cn These studies show that both absorption and emission properties are sensitive to the substitution pattern on the coumarin ring. ccspublishing.org.cn Generally, the introduction of electron-donating groups leads to stronger absorption. ccspublishing.org.cn For the broader class of coumarins, the absorption spectra typically show two main bands in the UV region. mdpi.com The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are dependent on the solvent polarity and the specific electronic nature of the substituents attached to the fused ring system.
Coumarins are well-known for their fluorescent properties. Upon absorbing light, the excited molecule can relax by emitting a photon, a process known as fluorescence. The wavelength of emitted light is typically longer than the absorbed light (a phenomenon known as Stokes shift).
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. nih.gov For coumarin derivatives, this value is highly dependent on their molecular structure and environment. Studies on various ethyl coumarin-3-carboxylate derivatives show that substitutions at the 7-position with electron-donating groups can lead to strong blue-violet emission under UV excitation. ccspublishing.org.cn The larger conjugation provided by these groups enhances both absorption and emission intensity compared to the unsubstituted parent compound. ccspublishing.org.cn Although specific quantum yield values for this compound are not available in the reviewed literature, it is expected to exhibit the characteristic fluorescence of the coumarin scaffold, which can be modulated by solvent and substitution.
Crystallographic Methods for Solid-State Architecture
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and reveals how molecules arrange themselves in a crystal lattice. This information is fundamental to understanding structure-property relationships.
While the specific crystal structure for this compound is not detailed in the searched literature, extensive studies on closely related esters at the 4-position, such as 2-oxo-2H-chromen-4-yl pentanoate, 2-oxo-2H-chromen-4-yl propionate (B1217596), and 2-oxo-2H-chromen-4-yl acetate (B1210297), provide a clear picture of the expected molecular geometry and packing. nih.govnih.govresearchgate.net
These studies consistently show that the coumarin ring system itself is nearly planar. nih.govresearchgate.net For example, in 2-oxo-2H-chromen-4-yl pentanoate, the root-mean-square deviation from planarity for the coumarin system is a mere 0.016 Å. nih.gov The ester substituent at the C4 position, however, is typically twisted out of this plane. In the case of the pentanoate derivative, the dihedral angle between the coumarin ring and the pentanoate group is 36.26°. nih.gov This twisting is a common feature to minimize steric hindrance.
The crystal system and unit cell parameters for these related compounds vary depending on the specific ester group. For instance, 2-oxo-2H-chromen-4-yl acetate crystallizes in the monoclinic system with the space group P21/c. researchgate.net In contrast, 2-oxo-2H-chromen-4-yl propionate crystallizes in the orthorhombic system (Pnma). nih.gov These structures are primarily stabilized by a network of weak intermolecular interactions.
| Compound | Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| 2-oxo-2H-chromen-4-yl acetate | C11H8O4 | Monoclinic | P21/c | researchgate.net |
| 2-oxo-2H-chromen-4-yl propionate | C12H10O4 | Orthorhombic | Pnma | nih.gov |
| 2-oxo-2H-chromen-4-yl pentanoate | C14H14O4 | - | - | nih.gov |
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.gov By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into specific contact types and their relative contributions.
For derivatives like 2-oxo-2H-chromen-4-yl pentanoate, Hirshfeld analysis reveals the dominant role of weak hydrogen bonds and van der Waals forces in building the supramolecular architecture. nih.gov The analysis generates two-dimensional fingerprint plots that summarize the intermolecular contacts. The most significant contributions to the crystal packing are from H···H contacts, which arise from the interactions between the numerous hydrogen atoms on the peripheries of the molecules. nih.gov
| Interaction Type | Contribution (%) | Reference |
|---|---|---|
| H···H | 46.1 | nih.gov |
| O···H / H···O | 28.6 | nih.gov |
| C···H / H···C | 14.7 | nih.gov |
Computational Chemistry and Theoretical Investigations of Ethyl 2 Oxo 2h Chromene 4 Carboxylate
Density Functional Theory (DFT) Applications for Molecular and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is particularly effective for optimizing molecular geometry and exploring the electronic characteristics of coumarin (B35378) derivatives. uomphysics.net By employing functionals like B3LYP with basis sets such as 6-311+G(d,p), researchers can accurately model the structural and electronic parameters of these compounds. uomphysics.netdntb.gov.ua
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
In studies of related coumarin and pyrimidine (B1678525) derivatives, DFT calculations have been used to determine these energies. For instance, the analysis of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate revealed a HOMO-LUMO energy gap of 4.6255 eV, indicating its potential reactivity. nih.gov Similarly, for ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, electronic properties including HOMO-LUMO energies were computed using the B3LYP method with a 6-311++G(d,p) basis set. materialsciencejournal.org These calculations help in understanding the intermolecular charge transfer that occurs within the molecule. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies from Related Heterocyclic Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate | DFT/B3LYP | Not Specified | Not Specified | 4.6255 | nih.gov |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | TD-DFT/B3LYP/6-311G(d,p) | -6.72 | -1.65 | 5.07 | materialsciencejournal.org |
DFT is also applied to understand how molecules interact with surfaces, such as in corrosion inhibition studies where organic molecules adsorb onto a metal surface. The delocalization of electrons can promote electron transfer. mdpi.com In the case of a related coumarin system, it was noted that delocalization of a negative charge could occur through the lactone C=O group, facilitating electron transfer. mdpi.com This process is fundamental to forming a stable, protective layer on a metal surface. The study of how inhibitors interact with surfaces often involves analyzing the frontier orbitals; electrons are transferred from the inhibitor's HOMO to the metal's LUMO, and back-donation can occur from the metal's HOMO to the inhibitor's LUMO.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for evaluating the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.gov For coumarin derivatives, which are known for a wide range of biological activities, docking studies can elucidate how they interact with specific enzymes or receptors. mdpi.com For example, docking has been used to study the interaction of coumarin derivatives with antineoplastic protein targets to understand their potential in inhibiting tumor cell development. nih.gov The process involves placing the ligand into the binding site of the protein and calculating the binding energy, with lower energy values indicating a more stable complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a statistical correlation between calculated molecular properties (descriptors) and experimentally measured activity. nih.gov Descriptors can include electronic, steric, and hydrophobic properties. For coumarin derivatives, QSAR models have been developed to predict their activity against various targets. For instance, a 3D-QSAR model was used to examine coumarin derivatives targeting acetylcholinesterase, an enzyme implicated in Alzheimer's disease. mdpi.com The goal of QSAR is to develop a reliable model that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Behavior and Stability
Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the dynamic behavior of a ligand in a solvent or bound to a protein. This technique has been used to study coumarin derivatives to assess their stability and conformational preferences. mdpi.com For instance, MD simulations can confirm the stability of a ligand-protein complex predicted by molecular docking, showing how the interactions evolve over a period of nanoseconds. These simulations are crucial for understanding the flexibility of the ligand and the receptor, which is often a key factor in binding affinity.
Thermodynamic Parameters and Adsorption Isotherm Models
The study of thermodynamic parameters is essential for understanding the spontaneity and nature of adsorption processes, such as the binding of a corrosion inhibitor to a metal surface. Key parameters include the standard free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads). Negative values of ΔG°ads indicate a spontaneous adsorption process. orientjchem.org The magnitude and sign of ΔH°ads can help distinguish between physisorption (typically weaker, with ΔH°ads around -20 kJ/mol) and chemisorption (stronger, with ΔH°ads around -80 kJ/mol or more negative). orientjchem.org
Adsorption isotherm models, like the Langmuir isotherm, describe the equilibrium of adsorption. The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical sites. orientjchem.org In a study on a quinoxaline (B1680401) derivative as a corrosion inhibitor, the adsorption process was found to follow the Langmuir isotherm, and the calculated thermodynamic parameters confirmed a spontaneous and exothermic process. orientjchem.org
Table 2: Illustrative Thermodynamic Parameters for Adsorption of a Heterocyclic Inhibitor
| Parameter | Value | Indication | Reference |
|---|---|---|---|
| ΔG°ads | Negative | Spontaneous adsorption and stable adsorbed layer | orientjchem.org |
| ΔH°ads | -40.64 kJ/mol | Exothermic process, suggesting a mix of physisorption and chemisorption | orientjchem.org |
| ΔS°ads | Negative | Decrease in disorder as the molecule adsorbs from solution to the surface | orientjchem.org |
Research Applications and Biological Relevance of Ethyl 2 Oxo 2h Chromene 4 Carboxylate Scaffolds
Applications in Materials Science and Advanced Functional Materials
The unique photophysical properties of the coumarin (B35378) nucleus make it a valuable building block for advanced functional materials. Research into 2-oxo-2H-chromene-4-carboxylate scaffolds has explored their potential in creating novel materials with specific optical and electrical characteristics, their use as fluorescent markers, and their role in the intricate field of crystal engineering.
Development of Novel Polymers and Materials with Unique Optical/Electrical Properties
While specific research on the incorporation of ethyl 2-oxo-2H-chromene-4-carboxylate into polymers is limited, the broader class of coumarin derivatives is well-known for its utility in materials science. The inherent fluorescence of the coumarin core is a key feature exploited in the development of new materials.
For instance, a derivative, ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl) acetate (B1210297), has been used as a dopant in sol-gel glassy monoliths. These doped materials exhibit strong blue luminescence, showcasing the potential of 4-substituted coumarins in creating optically active materials. The optical spectra of the coumarin derivative serve as a probe to understand its incorporation within the gel structure.
The general class of 2H/4H-chromenes is recognized for its potential in creating a variety of analogs with diverse applications, suggesting that the this compound scaffold could be a valuable component in the synthesis of new functional polymers. frontiersin.org
Fluorescent Probes and Dyes for Various Research Applications
Coumarin derivatives are widely utilized as fluorescent probes and dyes due to their high emission quantum yields and sensitivity to the local environment. sapub.org Modifications to the coumarin structure, particularly at the 3, 4, and 7-positions, can tune the fluorescence properties for specific applications. rsc.org
Research has shown that 4-hydroxycoumarins can act as fluorescent compounds, with substituting groups influencing the fluorescence wavelength. sapub.org For example, a series of 4-hydroxycoumarin (B602359) derivatives exhibited fluorescence in the 420-460 nm range in ethanol (B145695), with some showing particularly strong fluorescence intensity and high quantum yields. sapub.org While not the specific ethyl ester, this highlights the fluorescent potential of the 4-substituted coumarin scaffold.
The fluorescence of various coumarin derivatives, such as 7-hydroxy-4-methylcoumarin, is effectively quenched by free radicals like 4-hydroxy-TEMPO, demonstrating their utility in developing analytical methods for detecting such species. nih.gov This quenching is a dynamic process, and the efficiency can be quantified using the Stern-Volmer relationship. nih.gov The general principles of fluorescence in coumarins often involve an intramolecular charge transfer (ICT) mechanism, which is sensitive to solvent polarity and molecular structure. rsc.org The large π-conjugated system of the coumarin core is fundamental to its application as a fluorescent sensor. nih.gov
Table 1: Fluorescence Emission Maxima of Selected Coumarin Derivatives This table presents data for related coumarin compounds to illustrate the fluorescent properties of the general scaffold.
| Compound | Solvent | Emission Maximum (nm) | Reference |
|---|---|---|---|
| 7-Hydroxy-4-methylcoumarin | Aqueous Solution | 451 | nih.gov |
| 5,7-Dimethoxycoumarin | Aqueous Solution | 453 | nih.gov |
| 7-Amino-4-methylcoumarin | Aqueous Solution | 441 | nih.gov |
| Phenylcoumarin-3-carboxylate derivative (6e) | Ethanol | - | acgpubs.org |
| Cyanophenylbenzocoumarin-3-carboxylate (9c) | Ethanol | 546 | acgpubs.org |
Crystal Engineering and Supramolecular Chemistry Studies
For example, the crystal structure of a related compound, ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, was stabilized by a network of intra- and intermolecular hydrogen bonds, including O-H···O and C-H···O interactions. rsc.org Hirshfeld surface analysis of this compound revealed that H···H and O···H interactions are dominant. uomphysics.net
In another study on coumarin-3-carboxylic acid esters with different cycloalkyl groups, it was found that weak C-H···O hydrogen bonds were critical in determining the solid-state architecture, while π-π stacking interactions were negligible. mdpi.com The analysis of the crystal packing of various coumarin derivatives often reveals the formation of dimers or chains through intermolecular C—H⋯O hydrogen bonds. researchgate.net These noncovalent interactions are fundamental to the field of supramolecular chemistry and guide the self-assembly of molecules into well-defined architectures.
Table 2: Crystallographic Data for a Related Coumarin Derivative Data for Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate is presented to exemplify crystal structure analysis in this class of compounds.
| Parameter | Value | Reference |
|---|---|---|
| Empirical Formula | C₁₄H₁₄O₅ | rsc.org |
| Crystal System | Monoclinic | rsc.org |
| Space Group | P2₁/n | rsc.org |
| a (Å) | 7.5355(6) | rsc.org |
| b (Å) | 17.9307(14) | rsc.org |
| c (Å) | 9.9423(8) | rsc.org |
| β (°) | 100.974(3) | rsc.org |
Corrosion Inhibition Research
The use of organic molecules as corrosion inhibitors for metals is a significant area of research. Coumarin and its derivatives have been identified as promising "green" inhibitors due to their environmental compatibility and effectiveness. Their ability to adsorb onto metal surfaces and form a protective layer is key to their inhibitory action.
Investigation of Inhibition Mechanisms on Metal Surfaces (e.g., Aluminum)
There is a notable lack of specific research on the corrosion inhibition properties of this compound. However, extensive studies on the closely related isomer, ethyl 2-oxo-2H-chromene-3-carboxylate, and on the parent coumarin molecule provide significant insights into the likely mechanisms.
Studies on coumarin as a corrosion inhibitor for aluminum in chloride-containing environments have shown that it functions by adsorbing onto the metal surface. rsc.orguin-alauddin.ac.id This adsorption suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions. rsc.orgrsc.org The formation of Al–coumarin complexes on the surface has been confirmed through surface characterization techniques. rsc.org The inhibition efficiency of coumarin is concentration-dependent, with an optimal concentration leading to the formation of a compact, protective film. rsc.orguin-alauddin.ac.id
Theoretical studies using Density Functional Theory (DFT) suggest that the C=O group in the coumarin structure is a favorable site for adsorption onto the aluminum surface. uin-alauddin.ac.id The process involves spontaneous adsorption in a parallel manner, with electron donation occurring from the aluminum surface to the inhibitor molecule. uin-alauddin.ac.id The presence of electron-donating groups on the coumarin ring, such as hydroxyl (-OH) or alkoxy (-OR) groups, is predicted to enhance the inhibition efficiency. uin-alauddin.ac.id
Studies on Adsorption Behavior and Surface Interactions
The effectiveness of a corrosion inhibitor is fundamentally linked to its adsorption characteristics on the metal surface. For coumarin derivatives, adsorption is facilitated by the presence of functional groups like carbonyls (–COO) and aromatic rings. ajchem-a.com
Research on ethyl 2-oxo-2H-chromene-3-carboxylate as a corrosion inhibitor for aluminum in an acidic medium demonstrated that its adsorption behavior follows the Temkin adsorption model, which accounts for interactions between the adsorbed molecules. ajchem-a.com The adsorption process is considered to be of a mixed type, involving both physical and chemical interactions. ajchem-a.com Physical adsorption can occur through electrostatic forces between protonated inhibitor molecules and a negatively charged metal surface, while chemisorption involves the formation of coordinate bonds between the inhibitor and the metal. ajchem-a.com Thermodynamic parameters calculated from these studies, such as a lower activation energy in the presence of the inhibitor, suggest a chemical adsorption mechanism. ajchem-a.com
The structure of the inhibitor molecule and its ability to adsorb dictate the nature of the interactions at the metal-inhibitor interface. ajchem-a.com The π electrons of the aromatic ring and lone pair electrons on heteroatoms (like oxygen) play a crucial role in the adsorption process. ajchem-a.com
Table 3: Corrosion Inhibition Data for a Related Coumarin Isomer Data for Ethyl 2-oxo-2H-chromene-3-carboxylate on Aluminum in 1 M HCl.
| Inhibitor Concentration (M) | Temperature (°C) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| 5 x 10⁻⁴ | 45 | 90.5 | ajchem-a.com |
Enzyme Inhibition Studies
The structural framework of this compound has served as a versatile scaffold for the development of various enzyme inhibitors. Researchers have modified this core to create derivatives with potent and sometimes selective inhibitory activities against several key enzymes implicated in human diseases.
Monoamine Oxidase (MAO) Inhibition Research
Derivatives of the coumarin scaffold are actively investigated for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters. researchgate.net Inhibition of these enzymes is a key strategy for treating neurological and psychiatric conditions. researchgate.net
Research has focused on 3-carboxamido-7-substituted coumarins, which have demonstrated potential for selective MAO-B inhibition. mdpi.com A series of new 2H-chromene-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against both MAO-A and MAO-B. nih.gov Among these, one compound, 4d , emerged as a particularly potent and selective inhibitor of MAO-B. nih.gov Molecular docking studies of this compound indicated that it binds to the human MAO-B complex active site, with hydrogen bond interactions involving the conserved residue CYSA 172 and Pi-Pi stacking with residue ILEA 199. nih.gov
Another notable compound, N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide , which features a methanesulfonyl group, exhibited exceptional selectivity for human MAO-B with a very low IC₅₀ value. mdpi.com The potency of these inhibitors is often enhanced by the presence of electron-withdrawing groups, such as fluorine, on the N-phenyl substituent. mdpi.com
Table 1: MAO-B Inhibition by 2H-Chromene-3-Carboxamide Derivatives
| Compound | Target | IC₅₀ (µM) | Selectivity | Source |
|---|---|---|---|---|
| Compound 4d | MAO-B | 0.93 | 64.5-fold vs MAO-A | nih.gov |
| Iproniazid (Reference) | MAO-B | 7.80 | 1-fold vs MAO-A | nih.gov |
| N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide | hMAO-B | 0.0014 | High | mdpi.com |
Investigation of Acetylcholinesterase and Phospholipase A₂ Inhibition
The this compound scaffold is also a foundation for inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. mdpi.commdpi.com A study focused on substituted 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamates found them to be potent AChE inhibitors. nih.gov The introduction of a phenylcarbamate moiety to the coumarin structure significantly enhanced AChE inhibitory activity compared to the parent 7-hydroxy-4-methylcoumarin. nih.gov The most potent compound identified in this series was 4-methyl-2-oxo-2H-chromen-7-yl (2-nitrophenyl)carbamate (compound 4d), which displayed an IC₅₀ value of 13.5 ± 1.7 nM. nih.gov These derivatives generally showed less activity against butyrylcholinesterase (BuChE), with an approximate BuChE/AChE selectivity ratio of 20. nih.gov
In the area of phospholipase A₂ (PLA₂) inhibition, 2-oxoesters are recognized as a significant class of potent and selective inhibitors of human cytosolic phospholipase A₂ (GIVA cPLA₂). nih.gov These inhibitors typically combine an aromatic scaffold with an aliphatic chain containing a free carboxylic acid. nih.gov While direct studies on this compound derivatives are less common, the broader class of 2-oxoester inhibitors has shown that structural modifications, such as introducing a methyl group on the α-carbon relative to the oxoester, can enhance metabolic stability while retaining considerable inhibitory potency against GIVA cPLA₂. nih.gov
Table 2: Acetylcholinesterase Inhibition by Coumarin Derivatives
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| 4-methyl-2-oxo-2H-chromen-7-yl (2-nitrophenyl)carbamate (4d) | AChE | 13.5 ± 1.7 | nih.gov |
Research into HIV-1 Integrase Inhibition by Derivatives
The core structure related to this compound has been explored for antiviral applications, specifically as inhibitors of HIV-1 integrase. Research in this area has led to the synthesis of bicyclic 1-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide-containing compounds. nih.gov One key intermediate in the synthesis of these potent inhibitors is ethyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate . nih.gov This intermediate is subsequently reacted with various benzylamines to create N-(benzyl)-1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, which have demonstrated high antiviral potency, even against raltegravir-resistant HIV-1 integrase mutants. nih.gov
Antimicrobial Activity Investigations (excluding clinical data)
The this compound scaffold and its derivatives have been the subject of numerous studies to evaluate their potential as antimicrobial agents. This research has revealed significant efficacy against a range of bacterial and fungal pathogens.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Metal complexes of ethyl 2-oxo-2H-chromene-3-carboxylate have demonstrated notable antibacterial activity. iiste.orgresearchgate.net In one study, complexes involving copper (II) and lanthanum (III) were tested against bacterial isolates from wound infections, including both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Proteus mirabilis) strains. iiste.orgresearchgate.net The results indicated that the lanthanum complex was particularly effective, showing larger zones of inhibition compared to the parent complex and the copper complex. researchgate.net Generally, the complexes showed greater activity against the Gram-positive Staphylococcus aureus, which may be due to differences in the bacterial cell wall structure. researchgate.net
Other synthetic coumarin derivatives have also been screened for antibacterial properties. nih.gov Derivatives featuring trifluoromethyl (CF₃) and hydroxyl (OH) substituents, such as 5,7-dihydroxy-4-trifluoromethylcoumarin , have shown enhanced antibacterial activity. nih.gov A broad screening of newly synthesized 2-amino-3-cyano-4H-chromene derivatives confirmed good to excellent antibacterial activity against both S. aureus (Gram-positive) and E. coli (Gram-negative). nanobioletters.com
Table 3: Antibacterial Activity of Ethyl 2-oxo-2H-chromene-3-carboxylate Metal Complexes
| Complex | Bacterial Strain | Inhibition Zone (mm) at 200 µg/disc | Source |
|---|---|---|---|
| Dichloro bis(diethyl 2-oxo-2H-chromene-3-carboxylate) copper(II) | Staphylococcus aureus | 16 | researchgate.net |
| Escherichia coli | 12 | researchgate.net | |
| Pseudomonas aeruginosa | 13 | researchgate.net | |
| Proteus mirabilis | 11 | researchgate.net | |
| Dichloro bis(diethyl 2-oxo-2H-chromene-3-carboxylate) Lanthanum(III) chloride | Staphylococcus aureus | 17 | researchgate.net |
| Escherichia coli | 14 | researchgate.net | |
| Pseudomonas aeruginosa | 15 | researchgate.net | |
| Proteus mirabilis | 14 | researchgate.net |
Antifungal Properties and Potential as Fungicides
The antifungal potential of ethyl 2-oxo-2H-chromene-3-carboxylate derivatives has been investigated against several common fungi. researchgate.net A study evaluating these compounds at concentrations of 200 ppm and 500 ppm found that they exhibit notable antifungal activity. researchgate.net One derivative, compound 3b , was particularly effective against Fusarium oxysporum, achieving an inhibition rate of 60.29% at a concentration of 500 ppm, marking it as a promising lead compound for future pesticide development. researchgate.net
Furthermore, other classes of chromene derivatives have been assessed for their antifungal capabilities. nanobioletters.com For instance, certain 2-amino-3-cyano-4H-chromene derivatives showed excellent antifungal results when tested against Candida albicans and Fusarium oxysporum. nanobioletters.com Similarly, microwave-assisted synthesis has produced novel 2H-chromene derivatives bearing phenylthiazolidinone moieties that exhibit remarkable activity against various fungi. mdpi.com
Table 4: Antifungal Activity of an Ethyl 2-oxo-2H-chromene-3-carboxylate Derivative
| Compound | Fungal Strain | Concentration | Inhibition Rate (%) | Source |
|---|---|---|---|---|
| Compound 3b | Fusarium oxysporum | 500 ppm | 60.29 | researchgate.net |
Anticancer Research Modalities (excluding clinical data)
The this compound scaffold is a prominent feature in the design of new anticancer agents. Research has primarily focused on evaluating the cytotoxicity of its derivatives against various cancer cell lines and elucidating the underlying mechanisms of their anti-proliferative action.
A significant body of research has demonstrated the cytotoxic potential of various chromene derivatives against a wide spectrum of human cancer cell lines. These studies are crucial for identifying promising lead compounds for further development.
Derivatives of the 2-oxo-2H-chromene scaffold have shown considerable efficacy in vitro. For instance, a series of newly synthesized acetoxycoumarin derivatives were evaluated for their cytotoxic effects. One compound, 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate, exhibited the highest cytotoxicity across all tested cell lines, with a 50% lethal dose (LD50) of 48.1 µM in the A549 lung cancer cell line and 45.1 µM in the CRL 1548 liver cancer cell line. nih.gov Similarly, isoxazole (B147169) and triazolylmethoxy functionalized 2H-chromenes, derived from a trifluoromethyl-substituted chromene carboxylate, were tested against four human cancer cell lines, with one derivative showing a promising half-maximal inhibitory concentration (IC50) of less than 20 μM. nih.gov
Further studies on 4H-chromene derivatives have also yielded potent compounds. A library of C4-active methine-substituted 4H-chromenes was screened against laryngeal (Hep2), lung (A549), colon (HT-29), and cervical (HeLa) cancer cell lines, with several compounds displaying significant anti-proliferative activity. researchgate.net Specifically, a 4H-chromene derivative with a 4-(piperidin-1-yl)phenyl group at position 4 showed marked cytotoxic potential against Hep2, A549, and HeLa cells, with IC50 values of 0.75, 4, and 9 µM, respectively. orientjchem.org Benzochromene derivatives have also been found to possess significant cytotoxic activity, with IC50 values ranging from 4.6 to 21.5 μM against seven different human cancer cell lines. researchgate.net
The versatility of the chromene scaffold allows for modifications that can enhance cytotoxicity. Thiazole-substituted coumarin derivatives have demonstrated effective antiproliferation against Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) cells, with IC50 values in the low micromolar range. researchgate.net Flavanones incorporated with chromenes also showed remarkable potency toward HCT-116, HepG-2, A-549, and MCF-7 cell lines, with IC50 values between 1.08 and 2.42 μg/mL. nih.gov
| Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Acetoxycoumarin | A549 (Lung) | LD50 | 48.1 µM | nih.gov |
| Acetoxycoumarin | CRL 1548 (Liver) | LD50 | 45.1 µM | nih.gov |
| 4-Aryl-4H-chromene | Hep2 (Laryngeal) | IC50 | 0.75 µM | orientjchem.org |
| 4-Aryl-4H-chromene | A549 (Lung) | IC50 | 4.0 µM | orientjchem.org |
| 4-Aryl-4H-chromene | HeLa (Cervical) | IC50 | 9.0 µM | orientjchem.org |
| Benzochromene | Various (7 lines) | IC50 | 4.6 - 21.5 µM | researchgate.net |
| Thiazole-substituted coumarin | EAC (Ascites) | IC50 | 11.4 µM | researchgate.net |
| Thiazole-substituted coumarin | DLA (Lymphoma) | IC50 | 15.3 µM | researchgate.net |
Understanding the mechanism by which chromene derivatives inhibit cancer cell growth is critical for their development as therapeutic agents. Research indicates that these compounds can induce cell cycle arrest and apoptosis (programmed cell death) through various molecular pathways.
Studies have shown that certain acetoxycoumarin derivatives can cause cell cycle arrest in lung and liver cancer cells. nih.gov The induction of apoptosis is a common mechanism of action for many cytotoxic chromenes. Morphological assessments using techniques like acridine (B1665455) orange/ethidium bromide staining and phosphatidylserine (B164497) expression assays (Annexin V) have confirmed that the cytotoxic activity of benzochromene derivatives in breast cancer cells occurs via apoptosis. researchgate.net
The B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis, are often targeted by these compounds. orientjchem.org Overexpression of the anti-apoptotic protein Bcl-2 can make cancer cells resistant to treatment. In silico and in vitro studies have shown that 4H-chromene derivatives can bind to Bcl-2, thereby promoting apoptosis. researchgate.netorientjchem.org Furthermore, some 4H-chromenes with a C4-malononitrile substitution have been identified as particularly effective inducers of programmed cell death. orientjchem.org One proposed mechanism for apoptosis induction by these compounds is the generation of reactive oxygen species (ROS). An increase in intracellular ROS levels was observed in breast cancer cells following treatment with benzochromene derivatives, suggesting that oxidative stress plays a role in triggering the apoptotic cascade. researchgate.net
Antioxidant Activity Research and Free Radical Scavenging
The chromene nucleus is a well-recognized scaffold for antioxidant activity. Derivatives of this compound have been synthesized and evaluated for their ability to scavenge harmful free radicals, which are implicated in numerous disease pathologies.
The antioxidant potential of these compounds is typically assessed using various in vitro assays, such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), nitric oxide, and hydrogen peroxide radical scavenging methods. nih.gov A study on two coumarin derivatives synthesized from ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate demonstrated notable scavenging ability against nitric oxide radicals when compared to the standard antioxidant, ascorbic acid. nih.gov Another investigation involving fifteen derivatives of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one found that all tested compounds exhibited significant activity against the DPPH radical. eco-vector.com
The 4-hydroxycoumarin moiety, in particular, is noted for its potent antioxidant properties. nih.gov The proton transfer from the 4-hydroxyl group is a key mechanism for scavenging radicals like DPPH. nih.gov A series of 4-hydroxy-2H-chromen-2-one derivatives were evaluated, with several compounds showing high radical scavenging activity. nih.gov
| Compound ID | DPPH Inhibition (%) at 100 μM | ABTS Inhibition (%) at 100 μM |
|---|---|---|
| 1 | 19.1 | 30.4 |
| 2 | 38.8 | 46.0 |
| 3 | 29.9 | 62.0 |
| 4 | 10.3 | 56.9 |
| 5 | 8.5 | 58.4 |
| 6 | 35.8 | 39.9 |
Exploration of Other Biological Activities (e.g., Anti-inflammatory, Anticoagulant)
Beyond anticancer and antioxidant applications, the this compound scaffold and its relatives have been explored for other significant biological activities, including anti-inflammatory and anticoagulant effects.
Anti-inflammatory Activity: Coumarin derivatives are known to possess anti-inflammatory properties. nih.govnih.gov Research has shown that certain substituted N-(2-oxo-2H-chromen-3-yl)benzamides possess significant anti-inflammatory activity. researchgate.net For example, compound IVc in one study showed a 57.6% inhibition of carrageenan-induced paw edema in rats at 3 hours. researchgate.net More recently, a series of 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates were screened for their ability to inhibit the pro-inflammatory cytokine TNF-α. Several compounds were found to be effective, with IC50 values in the low micromolar and even nanomolar range, comparable to the standard drug Prednisolone. nih.gov
Anticoagulant Activity: The discovery of the anticoagulant properties of 4-hydroxycoumarin derivatives, such as warfarin (B611796), was a landmark in medicine. Research continues to explore new coumarin-based anticoagulants. nih.govhu.edu.jo A study on synthetic 4-hydroxycoumarin derivatives evaluated their in vivo anticoagulant effects by measuring the prothrombin time (PT). One compound, 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, demonstrated higher anticoagulant activity (PT of 21.30 seconds) than warfarin (PT of 14.60 seconds) in the study. hu.edu.jo These findings highlight the potential for developing new antithrombotic drug candidates from the coumarin scaffold. hu.edu.jo
Future Directions and Advanced Research Perspectives for Ethyl 2 Oxo 2h Chromene 4 Carboxylate
Systematic Structure-Activity Relationship (SAR) Studies for Optimized Bioactivities
Systematic Structure-Activity Relationship (SAR) studies are fundamental to transforming a lead compound into a potent and selective therapeutic agent. For the ethyl 2-oxo-2H-chromene-4-carboxylate scaffold, future research will involve the systematic synthesis of analogues to map the chemical space required for enhanced biological activities, particularly in areas like oncology.
Detailed SAR studies have been performed on closely related 4H-chromene systems, providing a roadmap for future investigations on the 2-oxo-2H-chromene-4-carboxylate core. For instance, research on derivatives of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate has yielded significant insights. One analogue, CXL017, has shown preferential activity against multidrug-resistant (MDR) cancer cells. nih.govresearchgate.net To improve the potency of this 4H-chromene system, extensive SAR studies were conducted by modifying the 3, 4, and 6 positions of the chromene ring. nih.gov
The findings from these studies on related structures suggest key areas for modification on the this compound backbone:
Position 3 and 4: These positions on the chromene ring appear to favor rigid and hydrophobic functional groups for improved bioactivity. nih.gov
Position 6: This position is sensitive to the nature of substitution. It generally favors a meta- or para-substituted aryl group, with the substituent ideally being small and hydrophilic. nih.gov It was also noted that the bromo substituent at position 6 was not essential for the bioactivity of certain analogues. nokia.com
These insights into related compounds highlight a clear path for future SAR studies on this compound, focusing on targeted modifications to enhance interactions with biological targets, such as the Bcl-2 family of proteins involved in apoptosis or the ABC transporter proteins associated with multidrug resistance. nih.govnih.gov
| Position on Chromene Ring | Favorable Substituent Type | Observed Effect on Bioactivity | Reference |
|---|---|---|---|
| 3 | Rigid, Hydrophobic Groups | Potentially enhances binding affinity | nih.gov |
| 4 | Rigid, Hydrophobic Groups | Contributes to improved potency | nih.gov |
| 6 | Small, Hydrophilic Groups on an Aryl Moiety | Improves selectivity and potency against MDR cancer cells | nih.gov |
Development of Green Chemistry Approaches for Synthesis and Derivatization
The synthesis of coumarin (B35378) derivatives has traditionally relied on classic condensation reactions like the Pechmann condensation, often using harsh acid catalysts such as sulfuric acid. rsc.org Future research must prioritize the development of environmentally benign and efficient synthetic protocols for this compound and its derivatives, aligning with the principles of green chemistry.
Promising future directions include:
Recyclable Catalysts: The use of Brønsted acidic task-specific ionic liquids (TSILs) presents a green alternative to conventional catalysts. These TSILs can be used in solvent-free conditions, are effective at room temperature, and can be recycled and reused multiple times, significantly reducing waste. rsc.org
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. dergipark.org.trmdpi.com Applying microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields for the synthesis of complex chromene derivatives. mdpi.comkuleuven.be Similarly, ultrasound irradiation has been shown to efficiently promote the synthesis of coumarin-3-carboxylic acids in aqueous media, a technique that could be adapted for the 4-carboxylate isomer. eurjchem.com
Benign Solvent Systems: Research into novel solvent systems is crucial. Deep eutectic solvents (DES), such as those prepared from choline (B1196258) chloride and zinc chloride, can function as both the solvent and catalyst, offering high yields in the synthesis of coumarin derivatives. nih.gov Another innovative approach involves using waste curd water, a biodegradable medium that can act as a biological catalyst and solvent under ultrasonic conditions. eurjchem.com
Photocatalysis: Visible-light-mediated photocatalysis offers a mild and oxidant-free method for functionalizing the coumarin core, allowing for the synthesis of C-4 acylated coumarins under gentle conditions. frontiersin.org
Integration with Advanced Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound and its derivatives is essential for rational drug design and the development of new materials. The integration of advanced characterization techniques is non-negotiable for future research in this area.
While standard spectroscopic methods like IR, 1H NMR, and 13C NMR provide basic structural confirmation, a deeper understanding requires a more sophisticated analytical toolkit. nih.govmdpi.com
Multi-dimensional NMR Spectroscopy: Techniques such as {1H,1H} COSY, {1H,13C} HSQC, and {1H,13C} HMBC are indispensable for unambiguously assigning all proton and carbon signals, especially in complex, highly substituted derivatives. mdpi.com 2D-NOESY spectra can provide crucial information about the spatial proximity of atoms, helping to determine the molecule's conformation in solution. mdpi.com
High-Resolution Mass Spectrometry (HRMS): ESI-HRMS provides exact mass measurements, allowing for the unequivocal confirmation of the elemental composition of newly synthesized compounds. mdpi.com
Single-Crystal X-ray Diffraction: This technique provides the definitive solid-state structure of a compound, revealing precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This information is invaluable for understanding how molecules pack in a crystal lattice and for validating computational models.
| Technique | Information Provided | Reference |
|---|---|---|
| Multi-dimensional NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon atoms; connectivity mapping. | mdpi.com |
| 2D-NOESY NMR | Determination of molecular conformation and stereochemistry in solution. | mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement for elemental composition confirmation. | mdpi.com |
| Single-Crystal X-ray Diffraction | Definitive 3D molecular structure, bond parameters, and intermolecular interactions. | - |
Exploration of Applications in Emerging Technologies
The unique photochemical properties of the coumarin scaffold open up avenues for its application in various emerging technologies. Future research should explore the potential of this compound and its derivatives beyond traditional pharmacology.
A particularly promising area is the development of photocleavable protecting groups (PPGs) , also known as phototriggers. researchgate.net Derivatives based on the (coumarin-4-yl)methyl structure are especially well-suited for this purpose. researchgate.netnih.gov
Mechanism and Advantages: These PPGs work via a light-induced heterolytic cleavage of the bond connecting the coumarin to a "caged" molecule (e.g., a drug, neurotransmitter, or carboxylic acid). nih.gov Coumarin-based PPGs are advantageous due to their fast release kinetics (nanoseconds or less), high quantum yields, and absorption at longer wavelengths (into the visible spectrum), which reduces potential damage to biological tissues. nih.govnih.gov
Applications: This technology allows for precise spatiotemporal control over the release of bioactive substances. researchgate.net For example, N-(6-bromo-7-hydroxycoumarin-4-ylmethoxycarbonyl)-L-glutamate (Bhc-glu) has been used to "uncage" the neurotransmitter glutamate (B1630785) with three-dimensional resolution in brain slices, enabling detailed mapping of neuronal sensitivity. nokia.com This highlights the potential for creating sophisticated tools for research in neurobiology, cell biology, and photopharmacology. nokia.comresearchgate.net
Further research could focus on fine-tuning the electronic properties of the this compound core to optimize absorption wavelengths and cleavage efficiency for specific applications, including materials science fields like organic light-emitting diodes (OLEDs).
Interdisciplinary Research Synergies and Collaborative Initiatives
The full potential of this compound can only be unlocked through robust, interdisciplinary collaborations. The complexity of modern scientific challenges necessitates the convergence of expertise from diverse fields.
Medicinal Chemistry and Oncology: Developing potent anticancer agents requires a synergistic effort between synthetic chemists who design and create new analogues (SAR studies) and cancer biologists who evaluate their efficacy and elucidate their mechanisms of action on targets like Bcl-2 or MDR transporters. nih.govnih.gov
Organic Chemistry and Environmental Engineering: The creation of green synthetic pathways involves collaboration between organic chemists who design the reactions and chemical engineers who can scale these processes, ensuring they are economically viable and environmentally sustainable. rsc.orgnih.gov
Analytical Chemistry and Computational Modeling: Advanced characterization of new molecules by analytical chemists provides crucial data that computational chemists can use to build and validate predictive models of molecular behavior, accelerating the design-synthesis-test cycle.
Chemistry and Neurobiology/Cell Biology: The development of novel tools like photocleavable protecting groups is a clear example of synergy. Organic chemists synthesize the phototriggers, while biologists and physiologists apply these tools to ask fundamental questions about complex biological systems that would otherwise be inaccessible. nokia.com
Future progress will depend on fostering these collaborative initiatives, combining fundamental synthesis and characterization with applied research in medicine, materials science, and biology.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-oxo-2H-chromene-4-carboxylate, and how can reaction conditions be tailored to improve yield?
The compound is typically synthesized via multicomponent reactions involving condensation of substituted aldehydes, ethyl acetoacetate, and catalytic acids or bases. For example, cyclocondensation under reflux conditions with acetic acid as a catalyst achieves moderate yields (40–60%) . Purification via silica gel chromatography (hexane/ethyl acetate eluent) ensures high purity. Reaction optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature to reduce side products like dimerized intermediates .
Q. How can crystallographic tools like SHELXL or WinGX refine the crystal structure of this compound?
Single-crystal X-ray diffraction data can be processed using SHELXL for structure solution and refinement. Key steps include:
- Inputting HKL data with SHELXS for initial phase determination.
- Applying full-matrix least-squares refinement in SHELXL to model anisotropic displacement parameters.
- Validating hydrogen bonding networks using ORTEP for visualization . For example, interplanar angles and torsion parameters (e.g., C3–C4–C5–O2 ≈ 166.76°) help confirm molecular geometry .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?
- NMR : and NMR identify substituents (e.g., ester carbonyl at δ ~165 ppm, chromene protons at δ 6.5–8.5 ppm). Contradictions in peak assignments are resolved via 2D techniques (COSY, HSQC) .
- IR : Stretching bands for C=O (1720–1740 cm) and conjugated chromene C-O (1250–1300 cm) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 245.08) .
Advanced Research Questions
Q. How does the substitution pattern on the chromene ring influence biological activity, and what SAR studies guide structural optimization?
Modifications at the 4-position (e.g., aryl or alkyl groups) enhance bioactivity. For instance, fluorophenyl substitutions improve anticancer potency by increasing hydrophobic interactions with target proteins (e.g., NF-κB inhibition) . SAR studies use in vitro assays (IC values) to compare analogues, with computational docking (AutoDock Vina) predicting binding affinities .
Q. What mechanistic insights explain the compound’s role in inhibiting inflammatory pathways like NF-κB?
The compound disrupts IκB kinase (IKK) activation, preventing nuclear translocation of NF-κB. In vitro assays (e.g., TNF-α-induced HEK293 cells) show reduced IL-6 and COX-2 expression at 10–50 μM concentrations. Competitive ELISA confirms direct binding to IKKβ’s ATP-binding pocket (K ~2.3 μM) .
Q. How do hydrogen-bonding patterns in the crystal lattice affect physicochemical stability?
Graph set analysis (e.g., R(8) motifs) reveals dimerization via O–H···O interactions (e.g., O6–C19–C1 angle = 111.72°), stabilizing the lattice . Thermal gravimetric analysis (TGA) shows decomposition above 200°C, correlating with disrupted H-bond networks .
Q. What strategies mitigate data discrepancies in polymorph screening during formulation studies?
High-throughput screening (e.g., solvent-drop grinding) identifies stable polymorphs. Conflicting PXRD patterns are resolved via synchrotron radiation to detect minor phases. Differential scanning calorimetry (DSC) confirms enantiotropic transitions (e.g., endothermic peaks at 145–150°C) .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate crystallographic parameters (e.g., C–C bond lengths ±0.01 Å) with DFT calculations (B3LYP/6-31G*) to resolve outliers .
- Experimental Design : Use fractional factorial designs to optimize reaction variables (temperature, solvent, catalyst) while minimizing resource use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
